molecular formula C7H15NOS B13023240 3-(Thietan-3-ylamino)butan-2-ol

3-(Thietan-3-ylamino)butan-2-ol

Cat. No.: B13023240
M. Wt: 161.27 g/mol
InChI Key: VSUHLTINHJPBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Thietan-3-ylamino)butan-2-ol is a sulfur-containing amino-alcohol characterized by a thietane (a four-membered saturated ring with one sulfur atom) and a secondary alcohol moiety. Its molecular formula is hypothesized to be C₇H₁₅NOS (molecular weight: ~161.26 g/mol), derived from the combination of a thietan-3-ylamino group (C₃H₆NS) and a butan-2-ol chain (C₄H₉O). The compound’s structural uniqueness lies in its thietane ring, which introduces ring strain and sulfur-based reactivity, and the amino-alcohol functionality, enabling hydrogen bonding and acid-base interactions.

Properties

Molecular Formula

C7H15NOS

Molecular Weight

161.27 g/mol

IUPAC Name

3-(thietan-3-ylamino)butan-2-ol

InChI

InChI=1S/C7H15NOS/c1-5(6(2)9)8-7-3-10-4-7/h5-9H,3-4H2,1-2H3

InChI Key

VSUHLTINHJPBKB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)O)NC1CSC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thietan-3-ylamino)butan-2-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical catalyst.

Industrial Production Methods

Industrial production of thietane derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired compound in its pure form .

Mechanism of Action

The mechanism of action of 3-(Thietan-3-ylamino)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The thietane ring can act as a bioisostere, mimicking the structure and function of other biologically active molecules . This allows the compound to modulate biochemical pathways and exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Thietan-3-ylamino)butan-2-ol with key analogs, focusing on molecular features, physicochemical properties, and inferred reactivity (Table 1).

Table 1: Comparative Overview of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS Number Notable Properties/Applications
This compound C₇H₁₅NOS 161.26 Thietane, amino, hydroxyl Not available Hypothesized bioactivity due to S and NH/OH groups
Thietan-3-ol C₃H₆OS 90.14 Thietane, hydroxyl 10304-16-2 Laboratory reagent; limited bioactivity data
3,3-Dimethylbutane-2-ol C₆H₁₄O 102.17 Branched hydroxyl 464-07-3 Lower boiling point due to branching
Bitertanol C₂₀H₂₃N₃O₂ 337.42 Triazole, biphenyl, hydroxyl 55179-31-2 Antifungal agent; high log P (lipophilic)
2-Methyl-3-phenylbutan-2-ol C₁₁H₁₆O 164.24 Phenyl, hydroxyl 3280-08-8 Hydrophobicity from aromatic ring

Thietane-Containing Compounds

  • Thietan-3-ol (CAS 10304-16-2): A simpler analog with only a thietane ring and hydroxyl group. Its lower molecular weight (90.14 g/mol) and lack of an amino group suggest reduced hydrogen-bonding capacity compared to the target compound. The absence of an amino group also limits its reactivity in nucleophilic or coordination chemistry .

Branched Alcohols

  • 3,3-Dimethylbutane-2-ol (CAS 464-07-3): A branched alcohol with a molecular weight of 102.17 g/mol. Branching reduces its boiling point compared to linear isomers (e.g., butan-1-ol) . The target compound’s amino group and thietane ring likely elevate its boiling point relative to this analog due to stronger hydrogen bonding.

Bioactive Analogs

  • Bitertanol (CAS 55179-31-2): A triazole-containing antifungal agent with a butan-2-ol backbone. Its biphenyl group contributes to high lipophilicity (log P ~3.5), whereas the target compound’s thietane ring may impart moderate hydrophobicity. Bitertanol’s antifungal efficacy is tied to its triazole moiety, while the target compound’s bioactivity (if any) would depend on sulfur-mediated mechanisms .

Aromatic Alcohols

  • 2-Methyl-3-phenylbutan-2-ol (CAS 3280-08-8): Features a phenyl group, enhancing hydrophobicity. This distinction could influence applications in drug design, where membrane permeability is critical .

Research Implications and Gaps

  • Physicochemical Data : Experimental determination of boiling point, density, and log P for the target compound is needed to validate comparisons.
  • Bioactivity Screening: Testing against sulfur-sensitive pathogens or enzymes could reveal unique applications compared to Bitertanol or phenyl-containing analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.